molecular formula C9H7F3N4 B15332773 5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No.: B15332773
M. Wt: 228.17 g/mol
InChI Key: VTYDGFRPTWCRNY-UHFFFAOYSA-N
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Description

5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves the reaction of 2-(trifluoromethyl)benzonitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazide. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction results in the formation of amines .

Scientific Research Applications

5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the triazole ring interacts with the active sites of target proteins. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
  • 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile

Uniqueness

5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-4-2-1-3-5(6)7-14-8(13)16-15-7/h1-4H,(H3,13,14,15,16)

InChI Key

VTYDGFRPTWCRNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)N)C(F)(F)F

Origin of Product

United States

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